molecular formula C12H22N2 B13637148 [2-(Adamantan-1-yl)ethyl]hydrazine CAS No. 937650-37-8

[2-(Adamantan-1-yl)ethyl]hydrazine

Cat. No.: B13637148
CAS No.: 937650-37-8
M. Wt: 194.32 g/mol
InChI Key: DUCSBHMQZWKCDF-UHFFFAOYSA-N
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Description

[2-(Adamantan-1-yl)ethyl]hydrazine is a specialized chemical scaffold that combines a rigid, lipophilic adamantane moiety with a reactive hydrazine functional group. This structure makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents, particularly in addressing the critical challenge of antimicrobial resistance . The adamantane group is widely recognized for its ability to enhance lipophilicity and stability of potential drug candidates, often improving their pharmacokinetic properties and ability to cross biological barriers such as the blood-brain barrier (BBB) . This compound serves as a key intermediate for synthesizing novel hydrazinecarboxamide (semicarbazide) derivatives, which are increasingly recognized as a versatile scaffold in developing potential antimicrobial agents . Research indicates that such hybrids demonstrate potent activity against a broad spectrum of mycobacteria, bacterial, and fungal pathogens . Furthermore, the integration of the adamantane moiety can be strategically employed in the design of multi-target therapeutic agents for neurological disorders, as evidenced by FDA-approved adamantane derivatives like memantine which acts as an NMDA receptor antagonist . Researchers can utilize [2-(Adamantan-1-yl)ethyl]hydrazine to create hybrid molecules by conjugating it with other bioactive scaffolds or through the formation of various heterocyclic systems. The high lipophilicity conferred by the adamantane "lipophilic bullet" makes this compound and its derivatives particularly interesting for probing targets within the central nervous system (CNS) . When handling this reagent, researchers should employ standard safety precautions for hydrazine-containing compounds. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

937650-37-8

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

2-(1-adamantyl)ethylhydrazine

InChI

InChI=1S/C12H22N2/c13-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2

InChI Key

DUCSBHMQZWKCDF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNN

Origin of Product

United States

Preparation Methods

Preparation via Adamantan-1-yl Isothiocyanate and Hydrazine Hydrate

One well-documented method involves the reaction of adamantan-1-yl isothiocyanate with hydrazine hydrate in ethanol under reflux conditions. This method yields 4-(adamantan-1-yl)-3-thiosemicarbazide as a key intermediate with high yield (up to 94%). The reaction proceeds as follows:

Step Reactants Conditions Product Yield
1 Adamantan-1-yl isothiocyanate + Hydrazine hydrate Ethanol, reflux, 1 hour 4-(Adamantan-1-yl)-3-thiosemicarbazide 94%

This intermediate can be further transformed into various derivatives, but the initial hydrazine addition step is crucial for introducing the hydrazine functionality linked to the adamantane moiety.

Synthesis from Adamantane-1-carboxylic Acid via Carbohydrazide Intermediate

Another common synthetic route starts from adamantane-1-carboxylic acid, which is esterified to methyl adamantane-1-carboxylate, then reacted with hydrazine hydrate to form adamantane-1-carbohydrazide. The carbohydrazide intermediate is then reacted with isothiocyanates or other electrophiles to yield hydrazine derivatives. The key steps are:

Step Reactants Conditions Product Yield
1 Adamantane-1-carboxylic acid + Methanol + H2SO4 Esterification Methyl adamantane-1-carboxylate Not specified
2 Methyl adamantane-1-carboxylate + Hydrazine hydrate Ethanol, reflux Adamantane-1-carbohydrazide High yield
3 Adamantane-1-carbohydrazide + t-butyl isothiocyanate or cyclohexyl isothiocyanate Ethanol, reflux, 30 min 2-(Adamantan-1-yl)ethyl hydrazine derivatives Not specified

This method provides a versatile platform for synthesizing various hydrazine derivatives linked to adamantane, with the carbohydrazide intermediate being a key precursor.

Alternative Synthetic Routes Involving Adamantyl Amines and Vinyl Chlorides

Additional methods reported in the literature involve the reaction of 1-aminoadamantane with vinyl chlorides or related electrophiles to form substituted aziridines or azetidinones, which can be further manipulated to yield hydrazine derivatives. These methods typically involve:

  • Nucleophilic substitution or cyclization steps.
  • Use of bases such as sodium hydroxide or potassium tert-butoxide.
  • Phase transfer catalysis in some cases.

While these routes are more complex and aimed at producing heterocyclic adamantane derivatives, they demonstrate the chemical versatility of adamantane amines as precursors for hydrazine-linked compounds.

Comparative Analysis of Preparation Methods

Method Starting Material Key Intermediate Reaction Conditions Yield Notes
1 Adamantan-1-yl isothiocyanate + Hydrazine hydrate 4-(Adamantan-1-yl)-3-thiosemicarbazide Ethanol, reflux, 1 h 94% Straightforward, high yield
2 Adamantane-1-carboxylic acid → methyl ester → carbohydrazide Adamantane-1-carbohydrazide Esterification, reflux with hydrazine High Versatile intermediate for further derivatization
3 1-Aminoadamantane + vinyl chlorides Substituted aziridines/azetidinones Base, phase transfer catalysis 40-94% More complex, heterocyclic derivatives

Mechanistic Insights and Reaction Optimization

  • The reaction of adamantan-1-yl isothiocyanate with hydrazine hydrate proceeds via nucleophilic attack of hydrazine on the electrophilic isothiocyanate carbon, forming thiosemicarbazide intermediates.
  • Esterification of adamantane-1-carboxylic acid followed by hydrazinolysis is a classical approach to introduce hydrazine functionality, with reaction conditions optimized for reflux in ethanol to maximize yield.
  • Cyclization reactions involving adamantyl amines and halogenated alkenes require careful control of base strength and temperature to favor ring closure and avoid side reactions.

Summary and Recommendations

The preparation of [2-(Adamantan-1-yl)ethyl]hydrazine and related derivatives is well-established through several synthetic routes. The most efficient and high-yielding method involves the reaction of adamantan-1-yl isothiocyanate with hydrazine hydrate in ethanol under reflux, yielding thiosemicarbazide intermediates that can be further manipulated. Alternatively, starting from adamantane-1-carboxylic acid via esterification and hydrazinolysis offers a versatile pathway for diverse hydrazine derivatives. More complex heterocyclic derivatives can be synthesized through reactions of adamantyl amines with vinyl chlorides under basic conditions.

Researchers aiming to prepare [2-(Adamantan-1-yl)ethyl]hydrazine should consider the desired derivative and functional groups to select the appropriate synthetic route. Reaction conditions such as solvent, temperature, and reagent stoichiometry are critical for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Adamantan-1-yl)ethyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-based ketones or alcohols, while substitution reactions can produce a variety of functionalized adamantane derivatives.

Scientific Research Applications

[2-(Adamantan-1-yl)ethyl]hydrazine has potential applications in pharmaceutical development as a lead compound for developing new anticancer drugs. Other applications of adamantane derivatives are detailed below.

Scientific Research Applications

Adamantane derivatives are used for treating various pathological disorders . Because adamantane has high lipophilicity, adding an adamantyl group into bioactive compounds can positively modulate biological activity .

Medicinal Chemistry N-[2-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE may be a drug development candidate, potentially as an inhibitor of enzymes or receptors involved in cancer and neurodegenerative disorders.

Materials Science The rigidity and stability of adamantane, along with the electronic properties of benzothiadiazole, can be useful in developing advanced materials, including organic semiconductors and light-emitting diodes.

Organic Synthesis N-[2-(ADAMANTAN-1-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can serve as a building block for synthesizing more complex molecules, providing a versatile platform for developing new chemical entities.

Adamantane Derivatives as Inhibitors

Adamantane derivatives have demonstrated potential as inhibitors of specific molecular targets and viruses .

  • Tdp1 Inhibitors Adamantane and monoterpenoid residues connected via 1,2,4-triazole or 1,3,4-thiadiazole linkers were synthesized and tested against Tdp1 . Adamantane occupies the pocket containing catalytic histidine amino acid residues, and the monoterpene fits into a lipophilic cleft .
  • Antiviral applications Amantadine and rimantadine were early treatments against Influenza A viral infections, and tromantadine is used against herpes simplex skin viral infections . Several adamantane-based analogs have also shown significant inhibitory activity against human immunodeficiency viruses (HIV) . Several compounds bearing adamantane moiety were synthesized and their biological activity was tested in vitro on vaccinia, cowpox and mousepox viruses .

Adamantane Derivatives as Chemotherapeutic Agents

The development of new chemotherapeutic agents is a major priority in pharmaceutical research to discover more potent molecules with higher specificity and reduced toxicity than existing ones because of the evolution of new resistant bacterial, fungal, and viral strains .

  • Antimicrobial Activity Adamantane derivatives have shown antimicrobial activity .
  • Anti-Proliferative Activity Two adamantane-1-carbonyl derivatives displayed potent antiproliferative activity (IC50 < 10 μM) against HeLa and MCF-7 cell lines . The compounds were moderately active against HCT-116 and HepG-2 cell lines and weakly active against PC-3 cell lines .

Mechanism of Action

The mechanism of action of [2-(Adamantan-1-yl)ethyl]hydrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The adamantane moiety can enhance the binding affinity and specificity of the compound for its target, while the hydrazine group can participate in various biochemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Linker Effects : Carboxylic acid linkers (e.g., adamantane-1-carboxylic acid hydrazide) enhance metal coordination, as seen in Co(II) and Cu(II) complexes with anticancer properties . Ethyl linkers (as in [2-(Adamantan-1-yl)ethyl]hydrazine) likely improve lipophilicity and membrane permeability.
  • Substituent Impact : Pyridyl or benzoyl groups (e.g., APH or N′-(Adamantan-2-ylidene)benzohydrazide) enable π-π stacking and hydrogen bonding, critical for crystal engineering and receptor binding .

Antimicrobial Activity

Adamantane-containing hydrazides with heteroaryl substituents (e.g., pyrazole or oxadiazole) exhibit broad-spectrum antibacterial activity. For example:

In contrast, [2-(Adamantan-1-yl)ethyl]hydrazine’s simpler structure may lack these heterocyclic advantages but could serve as a precursor for bioactive derivatives.

Anticancer Activity

Adamantane hydrazones complexed with transition metals show notable cytotoxicity:

  • Cu(II)-APH complex : Induces apoptosis in MCF-7 breast cancer cells via ROS generation .
  • Zn(II)-APH complex : Moderate activity against HepG2 liver cancer cells, suggesting metal-dependent mechanisms .

The ethyl chain in [2-(Adamantan-1-yl)ethyl]hydrazine may allow novel metal coordination modes, though this requires experimental validation.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Ethanol is preferred for its polarity and boiling point (78°C), facilitating efficient reflux.
  • Reaction Time : Longer durations (e.g., 24 hours) improve yields in hydrazide formation, while shorter times (4 hours) suffice for hydrazone synthesis .
  • Purification : Recrystallization from ethanol or ice-water precipitation ensures high purity (>90%) .

Basic: What analytical techniques are critical for characterizing [2-(Adamantan-1-yl)ethyl]hydrazine derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H···N interactions) and crystal packing. For example, adamantane-hydrazine derivatives exhibit chains linked by N–H···N bonds along the a-axis .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrazine connectivity. NH protons appear as singlets at 6.6–7.2 ppm, while adamantane CH groups resonate at 1.5–2.5 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular ions (e.g., m/z 194.27 for C₁₁H₁₈N₂O) .

Basic: What safety protocols are essential when handling [2-(Adamantan-1-yl)ethyl]hydrazine?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Fire Safety : Use CO₂ or dry powder extinguishers; avoid water for reactive intermediates .
  • Spill Management : Neutralize spills with sand or vermiculite, then dispose as hazardous waste .

Advanced: How do hydrogen-bonding networks influence the crystallographic properties of adamantane-hydrazine derivatives?

Methodological Answer:
In crystal lattices, N–H···N and C–H···π interactions stabilize supramolecular assemblies. For example:

  • N–H···N Chains : Observed in [N′-(Adamantan-2-ylidene)benzohydrazide], forming 1D chains along the a-axis .
  • C–H···O/N Interactions : Contribute to layered packing, enhancing thermal stability. Computational studies (e.g., Hirshfeld surface analysis) quantify these interactions .

Advanced: What reaction mechanisms explain the cyclization of adamantane-hydrazine intermediates into heterocycles?

Methodological Answer:

  • Thiosemicarbazide Cyclization : Heating 1-(1-adamantylcarbonyl)-4-phenylthiosemicarbazide in NaOH forms 1,2,4-triazoline-3-thiones via intramolecular nucleophilic attack .
  • Oxadiazole Formation : Acetylhydrazine intermediates undergo cyclodehydration to yield 1,3,4-oxadiazoles, confirmed by ¹H NMR methyl singlet at 2.51 ppm .

Advanced: How can computational methods predict the bioactivity of adamantane-hydrazine derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like HIV protease or influenza neuraminidase .
  • DFT Calculations : Natural Population Analysis (NPA) quantifies charge distribution, identifying reactive sites (e.g., hydrazine NH groups) .

Advanced: What strategies address contradictions in reported synthesis yields or reaction pathways?

Methodological Answer:

  • Parameter Screening : Vary solvents (DMF vs. ethanol), temperatures (reflux vs. room temperature), and catalysts (e.g., NaOH vs. AcOH) to identify optimal conditions .
  • Intermediate Trapping : Use LC-MS to detect transient species (e.g., acylsemicarbazides) that may undergo competing pathways .

Advanced: How do structural modifications of [2-(Adamantan-1-yl)ethyl]hydrazine enhance pharmacological activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the adamantyl group with bicyclo[2.2.1]heptane to reduce hydrophobicity while retaining antiviral activity .
  • Functionalization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the hydrazine moiety to improve metabolic stability .

Table 1: Comparative Synthesis Conditions for Adamantane-Hydrazine Derivatives

PrecursorSolventTime (h)Yield (%)Key ProductReference
2-AdamantanoneEthanol494Hydrazone crystal
Methyl adamantane-1-carboxylateEthanol2492Adamantane-1-carbohydrazide
CarbamothioateNaOH (aq)2851,3,4-Oxadiazole

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